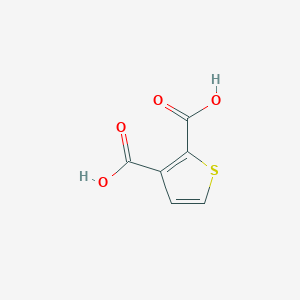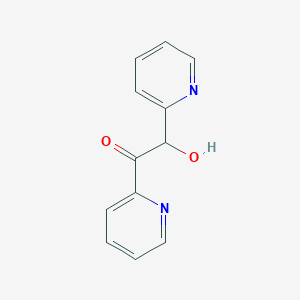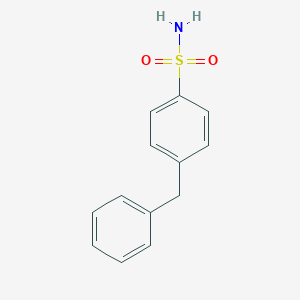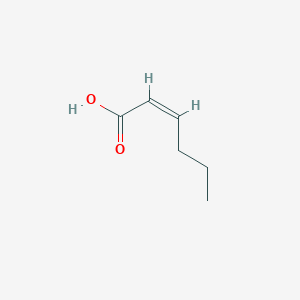
Acide thiophène-2,3-dicarboxylique
Vue d'ensemble
Description
Thiophene-2,3-dicarboxylic acid (TDC) is an organic compound that belongs to the thiophene family. It is a heterocyclic compound composed of two carboxylic acid groups, and it is considered to be a versatile building block for organic synthesis. TDC is an important intermediate in the production of various polymers, pharmaceuticals, and other organic compounds. It has also been used in various scientific research applications, such as in vivo and in vitro studies.
Applications De Recherche Scientifique
Synthèse de polymères de coordination
L'acide thiophène-2,3-dicarboxylique sert de ligand de pont dans la synthèse de polymères de coordination. Ces polymères possèdent un squelette thiénothiophène et présentent des propriétés structurales intéressantes. Par exemple, la synthèse de polymères de coordination métal-organique comme [Sr(ttdc)(dma)2] et [Zn(ttdc)(bpy)]·DMA·4H2O a été rapportée, où H2ttdc est un dérivé de l'this compound . Ces composés sont caractérisés par leur stabilité thermique et leurs applications potentielles dans le stockage et la séparation des gaz en raison de leurs structures poreuses.
Propriétés luminescentes dans les structures métallo-organiques (MOF)
L'this compound est utilisé dans la construction de structures métallo-organiques (MOF) de métaux de terres rares qui présentent des propriétés luminescentes . Ces structures peuvent être utilisées dans des applications de détection en raison de leur capacité à montrer une réponse luminescente (extinction) en présence de substances spécifiques comme la cinnamaldéhyde et la quinoléine, même à très faibles concentrations.
Mécanisme D'action
Target of Action
Thiophene-2,3-dicarboxylic acid (TDA) is a versatile compound that interacts with various targets. It has been used as a bridging ligand in the synthesis of metal-organic coordination polymers . These polymers have shown potential applications in areas such as hydrogen storage, gas separation, and optoelectronic applications . The primary targets of TDA are therefore the metal ions in these coordination polymers .
Mode of Action
TDA interacts with its targets through coordination bonds, forming one-, two-, or three-dimensional polymeric structures . The diverse coordination properties of TDA make it a good building block for the construction of coordination polymers of different architectures . The resulting structures are dependent on both the end-capping ligand and the coordination geometry of the metal ions .
Biochemical Pathways
The biochemical pathways affected by TDA are primarily related to its role in the formation of coordination polymers . These polymers can exhibit interesting luminescent and magnetic properties, and their sorption properties can be improved due to additional induction dipole-dipole interactions between the framework and substrate molecules . .
Pharmacokinetics
It’s worth noting that the solvothermal method is often used for the synthesis of coordination polymers involving tda , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of TDA’s action are largely dependent on its role in the formation of coordination polymers . For instance, these polymers can exhibit high isosteric heats of hydrogen adsorption . Moreover, the polarizability of the 5-membered heterocycles in TDA contributes to high hydrogen uptake values .
Action Environment
The action of TDA can be influenced by various environmental factors. For instance, the synthesis of coordination polymers involving TDA often occurs under solvothermal conditions . Additionally, the presence of other compounds, such as end-capping ligands and metal ions, can also influence the action, efficacy, and stability of TDA .
Safety and Hazards
Orientations Futures
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) is an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry . The synthesized imines doped with lithium bis-(trifluoromethanesulfonyl)imide were examined as hole transporting materials (HTM) in hybrid inorganic-organic perovskite solar cells .
Propriétés
IUPAC Name |
thiophene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHKYDVSWLFRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292334 | |
| Record name | thiophene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451-95-2 | |
| Record name | 2,3-Thiophenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thiophene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiophene-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Thiophenedicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V973J2YFE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














